molecular formula C16H21N5O4S B2741167 N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide CAS No. 1021221-76-0

N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide

Cat. No.: B2741167
CAS No.: 1021221-76-0
M. Wt: 379.44
InChI Key: QDNSECFLVKUCCB-UHFFFAOYSA-N
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Description

N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a piperazine ring, and a pyrimidine ring

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as imatinib , are known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .

Mode of Action

Based on the structure and the known actions of similar compounds, it can be inferred that it might interact with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions could lead to changes in the conformation and activity of the target proteins, thereby affecting the cellular processes they regulate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of furan-2-carboxylic acid with a suitable sulfonyl chloride to form a sulfonyl furan intermediate. This intermediate is then reacted with a piperazine derivative that contains a pyrimidine ring. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the sulfonyl group can produce sulfide derivatives .

Scientific Research Applications

N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and sulfonyl-containing compounds, such as:

Uniqueness

What sets N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4S/c22-15(14-4-1-12-25-14)17-7-3-13-26(23,24)21-10-8-20(9-11-21)16-18-5-2-6-19-16/h1-2,4-6,12H,3,7-11,13H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNSECFLVKUCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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